

# An In-depth Technical Guide to the Physical and Chemical Properties of Orchinol

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Orchinol, a dihydrophenanthrene compound with the chemical name 5,7-dimethoxy-9,10-dihydrophenanthren-2-ol, is a natural product of significant interest in the scientific community. Found in various orchid species, orchinol has demonstrated a range of biological activities, including notable anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of orchinol, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, with a focus on its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of orchinol and related compounds.

## **Physical and Chemical Properties**

**Orchinol** is a solid, aromatic compound. Its core structure is a dihydrophenanthrene skeleton, substituted with two methoxy groups and one hydroxyl group. The precise positioning of these functional groups is critical to its chemical reactivity and biological activity.

## **Quantitative Physical and Chemical Data**



The following table summarizes the key physical and chemical properties of **orchinol** (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol).

Property	Value	Source
Molecular Formula	С16Н16О3	[1][2]
Molecular Weight	256.30 g/mol	[1][2]
IUPAC Name	5,7-dimethoxy-9,10- dihydrophenanthren-2-ol	[1][2]
CAS Number	41060-20-2	[1]
Predicted Melting Point	127 °C	[3]
Predicted Boiling Point	467.8 ± 45.0 °C	[3]
Predicted Density	1.206 ± 0.06 g/cm <sup>3</sup>	[3]
Predicted pKa	9.72 ± 0.20	[3]
Appearance	Solid (predicted)	
Solubility	Soluble in organic solvents such as DMSO, methanol, and ethanol.	General knowledge for similar compounds

## **Spectral Data**

The structural elucidation of **orchinol** relies heavily on various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from closely related dihydrophenanthrene compounds[4][5].

#### 1.2.1. <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

• Aromatic Protons: Signals in the range of  $\delta$  6.5-7.5 ppm, showing characteristic splitting patterns (singlets, doublets, and multiplets) corresponding to the protons on the phenanthrene ring system.



- Methoxy Protons: Two distinct singlets around  $\delta$  3.8-4.0 ppm, each integrating to 3H, corresponding to the two methoxy groups.
- Methylene Protons: A multiplet or two distinct signals in the range of  $\delta$  2.5-3.0 ppm, each integrating to 2H, corresponding to the two methylene groups in the dihydrophenanthrene core.
- Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
- 1.2.2. <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
- Aromatic Carbons: Multiple signals in the range of  $\delta$  100-160 ppm.
- Methoxy Carbons: Two signals around δ 55-60 ppm.
- Methylene Carbons: Two signals in the aliphatic region, typically around  $\delta$  25-35 ppm.
- 1.2.3. IR (Infrared) Spectroscopy
- O-H Stretching: A broad band in the region of 3200-3600 cm<sup>-1</sup> due to the hydroxyl group.
- C-H Stretching (Aromatic): Peaks just above 3000 cm<sup>-1</sup>.
- C-H Stretching (Aliphatic): Peaks just below 3000 cm<sup>-1</sup>.
- C=C Stretching (Aromatic): Peaks in the range of 1450-1600 cm<sup>-1</sup>.
- C-O Stretching: Strong absorptions in the region of 1000-1300 cm<sup>-1</sup>.
- 1.2.4. MS (Mass Spectrometry)
- Molecular Ion Peak (M+): A prominent peak at m/z 256, corresponding to the molecular weight of orchinol.
- Fragmentation Pattern: Characteristic fragmentation patterns for dihydrophenanthrenes, including the loss of methyl and methoxy groups. High-resolution mass spectrometry (HRESIMS) can be used to confirm the elemental composition.



## **Experimental Protocols**

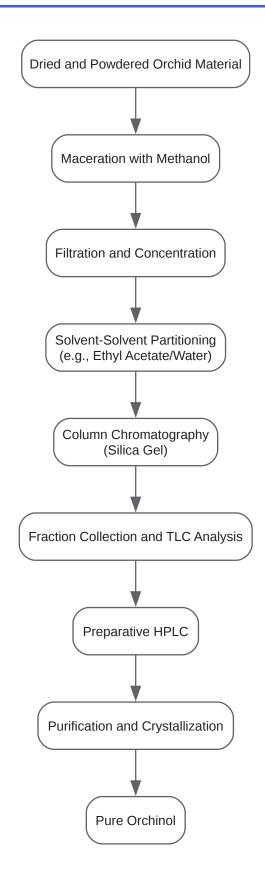
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **orchinol**.

## **Isolation of Orchinol from Orchid Species**

The following is a general protocol for the isolation of dihydrophenanthrenes like **orchinol** from orchid plant material. This protocol may require optimization depending on the specific orchid species and the concentration of the target compound.

Workflow for Orchinol Isolation





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Caption: General workflow for the isolation of **orchinol**.



#### Methodology:

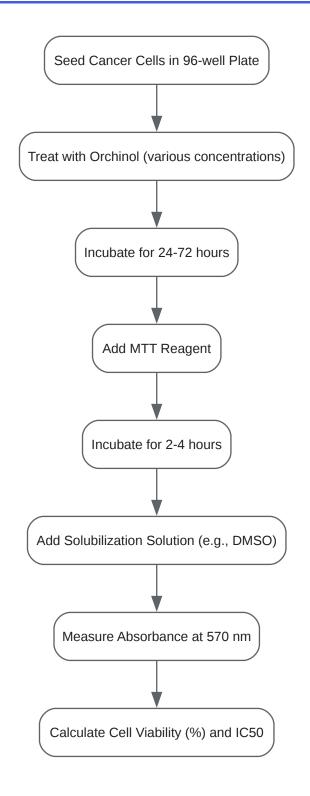
- Plant Material Preparation: Collect fresh orchid plant material (e.g., tubers, stems). Clean the material to remove any debris, air-dry it in the shade, and then grind it into a fine powder.
- Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
- Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid
  partitioning with a nonpolar solvent like ethyl acetate. The dihydrophenanthrenes will
  preferentially partition into the organic layer.
- Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
- Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent.
- Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.
- Crystallization: Crystallize the purified orchinol from a suitable solvent system to obtain pure crystals.

#### **Anticancer Activity Assessment: MTT Assay**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[2][6][7][8].

MTT Assay Workflow





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Caption: Workflow for assessing anticancer activity using the MTT assay.

Methodology:



- Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **orchinol** in DMSO and dilute it with cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of **orchinol**. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

### **Signaling Pathway Interactions**

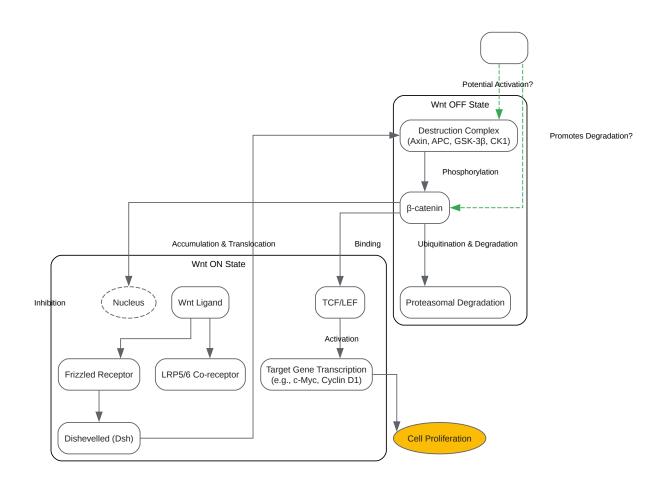
**Orchinol** is believed to exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and stress response. The following sections describe its proposed interactions with the Wnt/β-catenin and Nrf2/Keap1 pathways.

### Inhibition of the Wnt/ $\beta$ -catenin Signaling Pathway

The Wnt/ $\beta$ -catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. **Orchinol** has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.

Proposed Mechanism of **Orchinol** on the Wnt/β-catenin Pathway





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Caption: Proposed mechanism of **orchinol**'s inhibitory effect on the Wnt/ $\beta$ -catenin signaling pathway.

Experimental Protocol: Western Blot for β-catenin



Western blotting can be used to assess the levels of key proteins in the Wnt/ $\beta$ -catenin pathway, such as  $\beta$ -catenin itself, to determine the effect of **orchinol** treatment[9][10][11][12].

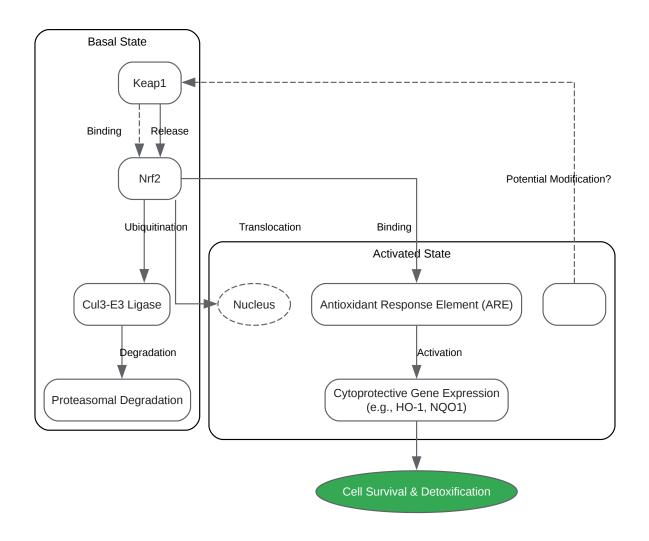
- Cell Lysis: Treat cancer cells with orchinol for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
  membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against βcatenin overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
  detection system. A decrease in the level of β-catenin in orchinol-treated cells would
  suggest an inhibitory effect on the Wnt/β-catenin pathway.

#### Activation of the Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some natural compounds exert their beneficial effects by activating this pathway.

Proposed Mechanism of Orchinol on the Nrf2/Keap1 Pathway





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Caption: Proposed mechanism of **orchinol**'s activation of the Nrf2/Keap1 signaling pathway.

Experimental Protocol: Nrf2 Luciferase Reporter Assay

A luciferase reporter assay is a common method to quantify the activation of the Nrf2 pathway[1][13][14][15][16].

 Cell Transfection: Transfect cells (e.g., HEK293T or HepG2) with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.



- Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of orchinol.
- Cell Lysis: After a further 24-48 hours of incubation, lyse the cells.
- Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
- Data Analysis: An increase in luciferase activity in orchinol-treated cells compared to the vehicle control indicates activation of the Nrf2 pathway.

#### Conclusion

**Orchinol** (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol) is a promising natural product with significant potential for further investigation, particularly in the context of cancer drug discovery. This technical guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation, characterization, and biological evaluation. The elucidation of its interactions with the Wnt/ $\beta$ -catenin and Nrf2/Keap1 signaling pathways provides a foundation for understanding its mechanism of action and for the rational design of future studies. It is the hope that this guide will serve as a valuable resource for the scientific community and will stimulate further research into the therapeutic applications of this fascinating molecule.

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